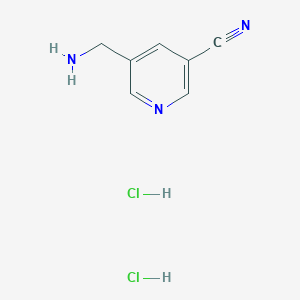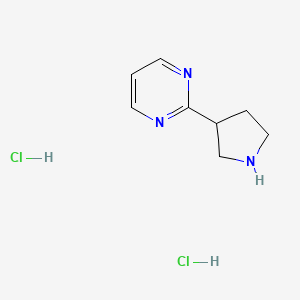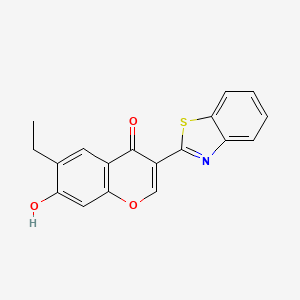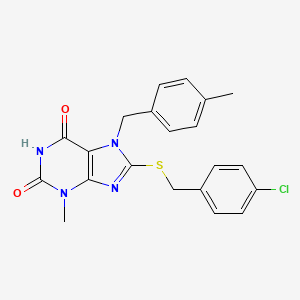
8-((4-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds are being explored as potential antitubercular agents . The research involves the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis process involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines in isopropanol, adding concentrated HCl, and then refluxing the mixtures for 12–48 hours . The products are precipitated out by adding water .Molecular Structure Analysis
The structure-activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .Physical And Chemical Properties Analysis
The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, had a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line . All the potent compounds from this series have a ClogP value less than 4 and a molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .Scientific Research Applications
Multi-Target Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, related to the chemical structure , have been designed as water-soluble tricyclic xanthine derivatives. They have shown potential as multitarget drugs, especially as dual-target-directed A1/A2A adenosine receptor antagonists, which may be beneficial in the treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Synthesis Methodologies
The synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones has been explored using thietanyl protecting group, which is a key step in the chemical modification of purine structures (Khaliullin & Shabalina, 2020). This research provides insights into the chemical manipulation of compounds related to 8-((4-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Research on dipeptidyl peptidase IV (DPP-IV) inhibitors includes derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione, demonstrating moderate to good inhibitory activities. These compounds offer a structure-activity relationship that could inform the development of new therapeutic agents (Mo et al., 2015).
Metalation of Purine Bases
Studies on the regioselective C⁸-metalation of purine bases, including compounds similar to 8-((4-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, have been conducted. This research provides insights into the coordination of metal ions to purine nucleobases, expanding the potential for developing metal-based drugs or diagnostic agents (Brackemeyer et al., 2014).
Antimycobacterial Activity
Purine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. These studies highlight the potential of purine derivatives in developing new antimycobacterial agents (Braendvang & Gundersen, 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-13-3-5-14(6-4-13)11-26-17-18(25(2)20(28)24-19(17)27)23-21(26)29-12-15-7-9-16(22)10-8-15/h3-10H,11-12H2,1-2H3,(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACDSWQMTHFUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide](/img/structure/B2935804.png)
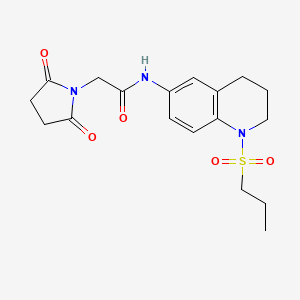

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2935807.png)
![2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B2935808.png)
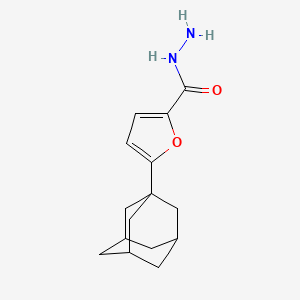
![3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2935811.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2935812.png)
